Kahweol oleate
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Overview
Description
Kahweol oleate is a semi-synthetic derivative of kahweol, a natural diterpene found in coffee beans. This compound exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective properties . This compound is particularly noted for its ability to inhibit osteoclast generation, induce cell cycle arrest, and prevent DNA damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kahweol oleate can be synthesized through the esterification of kahweol with oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through column chromatography to obtain pure this compound .
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale esterification processes. Supercritical fluid extraction is often employed to isolate kahweol from coffee beans, followed by esterification with oleic acid. This method is preferred due to its efficiency and environmental benefits .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions involving this compound can result in the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Acid chlorides and anhydrides are common reagents for substitution reactions.
Major Products:
Oxidation: Oxidized kahweol derivatives.
Reduction: Kahweol alcohols.
Substitution: Various kahweol ester derivatives.
Scientific Research Applications
Chemistry: Used as a model compound for studying esterification and oxidation reactions.
Biology: Investigated for its role in inhibiting osteoclast generation and inducing apoptosis in cancer cells.
Medicine: Explored for its anti-inflammatory, anti-cancer, and hepatoprotective properties.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its bioactive properties
Mechanism of Action
Kahweol oleate is similar to other diterpene esters such as cafestol oleate, kahweol linoleate, and kahweol palmitate. this compound is unique due to its specific esterification with oleic acid, which enhances its bioavailability and biological activity .
Comparison with Similar Compounds
- Cafestol oleate
- Kahweol linoleate
- Kahweol palmitate
Kahweol oleate stands out for its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl (Z)-octadec-9-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H58O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(39)42-29-38(40)28-37-25-21-32-31-23-26-41-33(31)22-24-36(32,2)34(37)20-19-30(38)27-37/h10-11,22-24,26,30,32,34,40H,3-9,12-21,25,27-29H2,1-2H3/b11-10-/t30-,32-,34+,36-,37-,38+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXDAWWJXQHCAA-RWDNSPHTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@]1(C[C@@]23CC[C@H]4C5=C(C=C[C@@]4([C@H]2CC[C@H]1C3)C)OC=C5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H58O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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